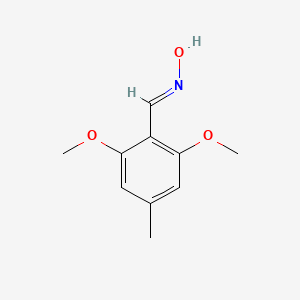

Methyl 3-amino-2-hydroxypyridine-4-carboxylate

Vue d'ensemble

Description

“Methyl 3-amino-2-hydroxypyridine-4-carboxylate” is a chemical compound with the molecular formula C7H8N2O3 . It has recently gained attention in various fields of research and industry.

Synthesis Analysis

The synthesis of “this compound” and its derivatives has been reported in the literature . The chemical structures of the synthesized compounds were confirmed by elemental analyses, FT-IR, and 1H NMR spectral studies .Chemical Reactions Analysis

“this compound” may participate in various chemical reactions. For instance, it is known that a 3-hydroxy-2-methylpyridinecarboxylate dioxygenase enzyme can catalyze a chemical reaction involving 3-hydroxy-2-methylpyridine-5-carboxylate .Applications De Recherche Scientifique

Synthesis and Characterization

Synthesis Process : Methyl 3-amino-2-hydroxypyridine-4-carboxylate is synthesized through a series of chemical reactions, including oxidation, nitration, and reduction processes. For instance, the synthesis of Methyl 4-Fluoro-3-methylpyridine-2-carboxylate involved these steps with an overall yield of about 18% (Shi Qunfeng et al., 2012).

Antimicrobial Activity : Some derivatives of methyl-2-aminopyridine-4-carboxylate have been synthesized and tested for their in vitro antimicrobial activity. The chemical structures of these compounds were confirmed by elemental analyses, FT-IR, and 1H NMR spectral studies. Certain synthesized compounds demonstrated good antimicrobial activity compared to others in the series (S. Nagashree et al., 2013).

Applications in Heterocycles Synthesis

Enaminones Synthesis : A new synthesis method for N-protected methyl 5-substituted-4-hydroxypyridine-3-carboxylates has been developed, starting from N-protected α-amino acids. These compounds, existing in equilibrium with their 4-oxo tautomers, are useful for constructing other functionalized heterocycles (Uroš Grošelj et al., 2013).

Ligand-Promoted Reactions : A modified norbornene was used in the meta-C-H amination and alkynylation of aniline and phenol substrates, employing a monoprotected 3-amino-2-hydroxypyridine/pyridone-type ligand. This method facilitated the creation of a variety of substrates, including those with heterocyclic structures like indole, indoline, and indazole (Peng Wang et al., 2016).

Synthesis of Complex Compounds

Synthesis of Iron Chelators : Novel amino-3-hydroxypyridin-4-one iron chelators were prepared using a tandem reduction of organic azides and demethylation of methyl ether. This method provides an approach for synthesizing a series of new iron chelators (Bing Gan et al., 2019).

Metal-Organic Frameworks : The compound 4-Hydroxypyridine-2,6-dicarboxylic acid reacts with MnCl2 to form a tetranuclear title complex, showcasing a potential application in creating three-dimensional open metal-organic frameworks. These frameworks are assembled through hydrogen bonding into an intricate array of patterns (M. Mirzaei et al., 2012).

Safety and Hazards

Mécanisme D'action

Target of Action

It’s structurally similar to other pyridine derivatives which have been found to interact with various receptors

Mode of Action

Pyridine derivatives are known to interact with multiple receptors, leading to a variety of biological activities . The specific interactions of this compound with its targets would need to be determined through further study.

Biochemical Pathways

It’s structurally similar to 3-hydroxy-2-methylpyridinecarboxylate, which is known to be involved in the metabolism of vitamin b6

Result of Action

Given its structural similarity to other pyridine derivatives, it may have a range of potential biological activities . .

Propriétés

IUPAC Name |

methyl 3-amino-2-oxo-1H-pyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-12-7(11)4-2-3-9-6(10)5(4)8/h2-3H,8H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKAOKDSJUWXJCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=O)NC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl (1S,3R,4S)-4-azido-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate](/img/structure/B1425640.png)

![[1-(Cyclopropylmethyl)piperidin-3-yl]methanol](/img/structure/B1425652.png)

![N-ethyl-3-methyl-4-[(oxan-4-yl)amino]benzamide](/img/structure/B1425653.png)

![3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B1425655.png)